molecular formula C11H8BrNO2 B12644297 1,4-Naphthalenedione, 2-bromo-3-(methylamino)- CAS No. 91182-56-8

1,4-Naphthalenedione, 2-bromo-3-(methylamino)-

Cat. No.: B12644297
CAS No.: 91182-56-8
M. Wt: 266.09 g/mol
InChI Key: OXCKULWCKUNSQC-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis 1,4-Naphthalenedione, 2-bromo-3-(methylamino)- (BrA1) is a brominated aminonaphthoquinone derivative synthesized via substitution of 2,3-dibromonaphthalene-1,4-dione with methylamine. X-ray crystallography confirms its triclinic crystal system (space group P1̅), with a planar naphthoquinone core stabilized by intramolecular hydrogen bonds .

Key Applications BrA1 is primarily utilized as a donor-π-acceptor (D-π-A) photosensitizer in dye-sensitized solar cells (DSSCs). Its broad absorption spectrum and efficient electron transfer to TiO₂ nanorod electrodes enhance light-harvesting capabilities, making it a promising candidate for renewable energy applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91182-56-8

Molecular Formula

C11H8BrNO2

Molecular Weight

266.09 g/mol

IUPAC Name

2-bromo-3-(methylamino)naphthalene-1,4-dione

InChI

InChI=1S/C11H8BrNO2/c1-13-9-8(12)10(14)6-4-2-3-5-7(6)11(9)15/h2-5,13H,1H3

InChI Key

OXCKULWCKUNSQC-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=O)C2=CC=CC=C2C1=O)Br

Origin of Product

United States

Preparation Methods

Method A: Hydrogenation and Nucleophilic Substitution

This method involves the hydrogenation of a precursor compound followed by nucleophilic substitution.

  • Reaction Conditions :

    • A precursor such as 5,8-dihydroxy-2-(methylamino)-1,4-naphthoquinone is treated with hydrogen gas over a palladium on carbon catalyst.
    • The reaction is conducted under an inert atmosphere to prevent oxidation.
  • Procedure :

    • The reaction mixture is stirred under hydrogen for 1-3 hours until a pale yellow color indicates completion.
    • An amine (methylamine) is added in excess (1.2 equivalents), and stirring continues for an additional period (10-50 minutes).
    • The mixture is acidified with hydrochloric acid and filtered to yield the desired product after recrystallization.
  • Yield and Purification :

    • The product is purified via recrystallization or column chromatography, achieving high yields typically above 80%.

Method B: One-Pot Synthesis

A more streamlined approach involves a one-pot synthesis that minimizes purification steps.

  • Reaction Conditions :

    • A solution of 2-bromo-1,4-naphthoquinone is reacted with an amine in the presence of a base such as potassium carbonate or sodium hydroxide in an organic solvent like ethanol or toluene.
  • Procedure :

    • The bromo compound is dissolved in dry ethyl ether or toluene.
    • The amine and base are added simultaneously, and the mixture is allowed to react at room temperature for several hours.
  • Monitoring and Isolation :

    • Thin-layer chromatography (TLC) is used to monitor the reaction's progress.
    • Upon completion, the mixture is filtered and evaporated to yield crude products that can be purified via chromatography.
  • Yield and Results :

    • This method has been reported to yield various substituted naphthoquinones efficiently with yields ranging from moderate (50%) to excellent (90%) depending on the specific conditions used.

Enzymatic Synthesis

An innovative approach utilizes enzymatic catalysis for synthesizing naphthoquinone derivatives.

  • Reaction Conditions :

    • Hydroquinone derivatives are dissolved in dimethyl sulfoxide (DMSO) and reacted with an acetoxy compound under enzymatic catalysis.
  • Procedure :

    • The hydroquinone solution is aerated to introduce oxygen before adding an enzyme solution that catalyzes the reaction at controlled temperatures (40°C to 55°C).
  • Yield and Efficiency :

    • This method allows for high selectivity and mild conditions, often yielding products in good purity after simple extraction and filtration steps.

The following table summarizes the various preparation methods for synthesizing 2-bromo-3-(methylamino)-1,4-naphthalenedione:

Method Key Steps Typical Yield Purification Method
Method A Hydrogenation + Nucleophilic Substitution >80% Recrystallization
Method B One-Pot Synthesis 50%-90% Chromatography
Enzymatic Enzymatic Catalysis Variable Extraction + Filtration

Chemical Reactions Analysis

1,4-Naphthalenedione, 2-bromo-3-(methylamino)- undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Reactions

1,4-Naphthalenedione, 2-bromo-3-(methylamino)- is known for its reactivity:

  • Oxidation : Can be oxidized to form various quinone derivatives.
  • Reduction : Capable of being reduced to hydroquinone derivatives.
  • Substitution : The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Chemistry

In organic synthesis, 1,4-Naphthalenedione, 2-bromo-3-(methylamino)- serves as a building block for creating more complex molecules. Its unique structure allows for various modifications that can lead to new compounds with desirable properties.

Biology

This compound has shown promising biological activities:

  • Immune Modulation : Research indicates its role in modulating immune responses by promoting the expansion of CD8+ T cells while limiting Th1/Th17 responses. This mechanism suggests potential therapeutic applications in autoimmune diseases such as multiple sclerosis.

Medicine

The compound exhibits potential as a therapeutic agent due to its ability to induce oxidative stress in target cells:

  • Anticancer Activity : Studies have demonstrated cytotoxic effects against various cancer cell lines. For example, it has shown IC50 values ranging from 0.010.01 to 10μM10\mu M against colon adenocarcinoma (HCT116) and breast ductal carcinoma (MCF-7) cells . The anticancer activity is believed to be mediated through reactive oxygen species (ROS) generation leading to apoptosis.

Industry

In industrial applications, 1,4-Naphthalenedione, 2-bromo-3-(methylamino)- is utilized in the development of dye-sensitized solar cells (DSSCs). Its photosensitizing properties enhance the efficiency of solar energy conversion .

The biological activities of 1,4-Naphthalenedione derivatives can be summarized as follows:

Activity TypePathogen/Cell LineMIC/IC50 RangeReference
AntibacterialStaphylococcus aureus0.5μg/mL0.5\mu g/mL
AntibacterialEscherichia coli2μg/mL2\mu g/mL
AntifungalCandida albicansVaries
AnticancerHCT116 (Colon Adenocarcinoma)0.0110μM0.01-10\mu M
AnticancerMCF-7 (Breast Cancer)0.04μM0.04\mu M

Antimicrobial Efficacy Study

A recent study evaluated the antimicrobial properties of various substituted naphthoquinones including 1,4-naphthalenedione derivatives. The results indicated that modifications at the bromine and methylamino positions enhanced antibacterial activity compared to unsubstituted naphthoquinones. One derivative exhibited over 60%60\% inhibition of biofilm formation in Pseudomonas aeruginosa, outperforming standard antibiotics like ciprofloxacin.

Anticancer Potential Investigation

In another investigation focused on anticancer activity, researchers synthesized a library of naphthoquinone derivatives and tested them against several cancer cell lines. The most potent compound demonstrated an IC50 value of 0.04μM0.04\mu M against breast cancer cells due to its ability to induce oxidative stress and apoptosis .

Mechanism of Action

The mechanism of action of 1,4-Naphthalenedione, 2-bromo-3-(methylamino)- involves its interaction with immune cells. It promotes the expansion of CD8+ T cells, which in turn reduces the activity of antigen-specific CD4+ cells and inhibits the development of Th1 and Th17 cells. This leads to a modulation of the immune response, providing relief from autoimmune conditions .

Comparison with Similar Compounds

Substituent Variations and Crystallographic Differences

The structural diversity of 1,4-naphthalenedione derivatives arises from substitutions at positions 2 and 3. Key analogues include:

Compound Name Substituent at Position 2 Substituent at Position 3 Key Feature(s) Reference
BrA1 (2-bromo-3-(methylamino)-) Bromine Methylamino Planar structure; triclinic P1̅ symmetry; DSSC photosensitizer
2-Chloro-3-((2-thienylethyl)amino)- Chlorine Thienylethylamino Additional methylene group; one molecule per asymmetric unit
2-Bromo-3-((2-thienylmethyl)amino)- Bromine Thienylmethylamino Thienyl group enhances conjugation; one molecule per asymmetric unit
2-Chloro-3-((2-furylmethyl)amino)- Chlorine Furylmethylamino Furan ring reduces electron density; one molecule per asymmetric unit

Structural Insights

  • Halogen Effects: Bromine (BrA1) vs. chlorine substituents influence electron-withdrawing capacity, altering redox potentials critical for DSSC efficiency .
  • Heterocyclic Moieties : Thienyl groups enhance π-conjugation compared to furyl, improving charge transfer in optoelectronic applications .

Reactivity and Metabolic Pathways

BrA1’s bromine substituent enables unique reactivity. In contrast, 2-bromo-3-(glutathion-S-yl)hydroquinone undergoes intramolecular cyclization to form 1,4-benzothiazines, a detoxification pathway that neutralizes reactive quinone intermediates . This contrasts with BrA1’s stability in DSSCs, where its structure remains intact under operational conditions .

Optical and Electronic Properties

BrA1 exhibits broad absorption bands (~400–600 nm), ideal for DSSCs. Comparatively, 2-methyl-3-(hydroxyphenylthio)-1,4-naphthalenedione demonstrates solvatochromism (color shifts with solvent polarity) and solid-state optical chirality, properties absent in BrA1 .

Electronic Structure Theoretical studies on 2-benzylamino-1,4-naphthalenedione reveal HOMO-LUMO gaps (~3.5 eV) and redox potentials influenced by substituents. BrA1’s methylamino group likely lowers the LUMO, enhancing electron injection into TiO₂ .

Data Tables

Table 2: Crystallographic Comparison

Compound Name Space Group Molecules per Asymmetric Unit Reference
BrA1 P1̅ 1
2-Chloro-3-((2-thienylethyl)amino)- Not reported 1
2-Bromo-3-((2-thienylmethyl)amino)- Not reported 1

Biological Activity

1,4-Naphthalenedione, 2-bromo-3-(methylamino)- (CAS No. 91182-56-8) is a derivative of naphthoquinone, a class of compounds known for their diverse biological activities. This compound's unique structure, featuring a bromine atom and a methylamino group, has implications for its reactivity and biological interactions. Research indicates that naphthoquinone derivatives exhibit significant antimicrobial, anticancer, and anti-inflammatory properties.

1,4-Naphthalenedione derivatives are characterized by their ability to undergo redox reactions, leading to the generation of reactive oxygen species (ROS). This property is crucial for their biological activity, particularly in inducing oxidative stress in microbial and cancer cells.

Antimicrobial Activity

Numerous studies have reported the antimicrobial efficacy of 1,4-naphthalenedione derivatives against various pathogens:

  • Bacterial Inhibition : Research indicates that compounds similar to 1,4-naphthalenedione exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives have shown significant inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 2 µg/mL .
  • Antifungal Properties : The compound also demonstrates antifungal activity against strains such as Candida albicans, with effective concentrations noted in various studies .
PathogenActivity TypeMIC (µg/mL)
Staphylococcus aureusAntibacterial0.5
Escherichia coliAntibacterial2
Candida albicansAntifungalVaries

Anticancer Activity

1,4-Naphthalenedione derivatives have been investigated for their anticancer properties:

  • Cell Line Studies : Compounds have shown cytotoxic effects against several cancer cell lines including colon adenocarcinoma (HCT116) and breast ductal carcinoma (MCF-7). IC50 values for these compounds typically range from 0.01 to 10 µM depending on the specific derivative used .
  • Mechanism of Action : The anticancer activity is believed to be mediated through ROS generation leading to apoptosis in cancer cells. Additionally, some studies suggest that these compounds may inhibit key signaling pathways involved in cell proliferation .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of a series of substituted naphthoquinones including 1,4-naphthalenedione derivatives. Results indicated that modifications at the bromine and methylamino positions enhanced antibacterial activity compared to unsubstituted naphthoquinones. Notably, one derivative exhibited over 60% inhibition of biofilm formation in Pseudomonas aeruginosa, outperforming standard antibiotics like ciprofloxacin .

Study on Anticancer Potential

In another investigation focusing on anticancer activity, researchers synthesized a library of naphthoquinone derivatives and tested them against various cancer cell lines. The most potent compound demonstrated an IC50 value of 0.04 µM against breast cancer cells, attributed to its ability to induce oxidative stress and apoptosis .

Q & A

Basic: What safety protocols are critical when handling 1,4-naphthalenedione derivatives?

Answer:

  • Ventilation & PPE : Use local exhaust ventilation and wear NIOSH-approved respirators if exposure exceeds safe limits. Chemical-resistant gloves and lab coats are mandatory to prevent dermal contact .
  • Storage : Store in airtight containers away from oxidizing agents (e.g., peroxides) and reducing agents. A cool, ventilated environment minimizes decomposition risks .
  • Emergency Response : Train personnel on spill management per OSHA 1910.120(q). Immediate decontamination with water is required after exposure to mitigate methemoglobinemia risks .

Basic: What synthetic routes are effective for introducing the methylamino group into 1,4-naphthalenedione derivatives?

Answer:

  • Enamine Formation : React 2-hydroxy-1,4-naphthalenedione (e.g., lapachol) with methylamine under reflux in ethanol. Catalytic acid (e.g., HCl) accelerates nucleophilic substitution at the C3 position .
  • Bromination : Post-functionalization via bromination at the C2 position using N-bromosuccinimide (NBS) in DMF, followed by amine substitution (see table below) .
Reagent Conditions Yield Key Product
MethylamineEthanol, reflux, 12h65–70%2-Bromo-3-(methylamino)-1,4-naphthalenedione
MorpholineTHF, 60°C, 24h55%Morpholinyl derivative

Advanced: How can biological activity assays be designed to evaluate toxicity and mechanism of action?

Answer:

  • Model Organisms : Use Artemia salina (brine shrimp) for acute toxicity screening (LC50 determination) and Aedes aegypti larvae for insecticidal activity .
  • Cytotoxicity : Employ A549 human lung cells with MTT assays. Compare IC50 values against controls like doxorubicin. Note that hematotoxicity (e.g., anemia) requires in vivo validation via hematocrit measurements in rodent models .
  • Mechanistic Probes : Assess redox activity via cyclic voltammetry to correlate quinone-mediated ROS generation with toxicity .

Advanced: What NMR strategies resolve structural ambiguities in brominated naphthalenedione derivatives?

Answer:

  • 2D Experiments : Use 1H^1H-13C^13C HMBC to confirm bromine substitution at C2 and methylamino linkage at C3. Key cross-peaks between H3 (δ ~6.8 ppm) and C2 (δ ~160 ppm) validate regiochemistry .
  • NOESY : Detect spatial proximity between the methylamino proton (δ ~2.5 ppm) and adjacent aromatic protons to confirm planar conformation .

Advanced: How should researchers address contradictions in spectroscopic or bioactivity data?

Answer:

  • Metabolite Profiling : If unexpected UV/VIS spectra arise (e.g., missing peaks in mutant strains), conduct LC-MS to identify degradation products or alternative quinone insertion pathways, as seen in Synechococcus PSI studies .
  • Replication : Repeat assays under inert atmospheres (N2) to rule out oxidation artifacts. For conflicting bioactivity results, validate via orthogonal methods (e.g., fluorescence-based ROS detection vs. MTT) .

Basic: What analytical methods ensure purity and stability of brominated naphthalenedione derivatives?

Answer:

  • HPLC : Use a C18 column with UV detection at 254 nm. Retention time shifts indicate bromine loss or decomposition .
  • Stability Testing : Store samples in amber vials at –20°C. Monitor purity monthly via TLC (silica gel, hexane:EtOAc 7:3) .

Advanced: How do substituent modifications (e.g., bromine vs. fluorine) alter bioactivity?

Answer:

  • Electrophilicity : Bromine increases electron-withdrawing effects, enhancing quinone redox cycling and ROS generation. Compare with 2-fluoroethylsulfonyl derivatives (see ) using cyclic voltammetry .
  • SAR Studies : Replace bromine with methyl groups to reduce toxicity while retaining antimalarial activity. Use molecular docking to predict binding affinity to Plasmodium cytochrome bc1 .

Basic: What in vitro and in vivo models are suitable for hematotoxicity assessment?

Answer:

  • In Vitro : Use human peripheral blood mononuclear cells (PBMCs) to monitor hemolysis via LDH release. Compare with methemoglobin formation in erythrocyte suspensions .
  • In Vivo : Administer 50 mg/kg/day to Sprague-Dawley rats for 14 days. Measure hemoglobin, RBC count, and liver enzymes (ALT/AST) weekly .

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